1-Bromo-1-methylcyclopentane
Overview
Description
1-Bromo-1-methylcyclopentane is a chemical compound with the formula C6H11Br. It has a molecular weight of 163.056 . This compound is also available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
The rate of heterolysis of 1-bromo-1-methylcyclopentane is determined by the equation v = k [RBr], mechanism E1 . A comparative correlation analysis of solvation effects in heterolysis of these substrates and 2-brom-2-methyladamantane was performed .Molecular Structure Analysis
The molecular structure of 1-Bromo-1-methylcyclopentane can be represented by the InChI code: InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 . The corresponding InChIKey is JMIFEDFUMOQLGZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of 1-bromo-1-methylcyclopentane heated in methanol follows the general pattern of a nucleophilic substitution reaction (SN1 mechanism) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-1-methylcyclopentane include a normal boiling temperature, critical temperature, and critical pressure . It also has a specific density and enthalpy of vaporization or sublimation as a function of temperature .Scientific Research Applications
Solvolysis Research
“1-Bromo-1-methylcyclopentane” is used in solvolysis research . Solvolysis of this compound in methanol yields an initial intermediate, a second intermediate, and then the product "1-methoxy-1-methylcyclopentane" .
Organic Synthesis
“1-Bromo-1-methylcyclopentane” is used in organic synthesis . It can be used as a starting material or intermediate in the synthesis of other organic compounds .
Material Science Research
Due to its unique properties, “1-Bromo-1-methylcyclopentane” is also used in material science research . Its thermophysical properties make it a valuable compound in the study of new materials and their properties .
Chemical Synthesis
“1-Bromo-1-methylcyclopentane” is used in chemical synthesis . Its bromine atom makes it a good electrophile, allowing it to participate in various chemical reactions .
Chromatography
“1-Bromo-1-methylcyclopentane” can be used in chromatography . Its unique properties allow it to be used as a standard or reference compound in various chromatographic techniques .
Mechanism of Action
Target of Action
1-Bromo-1-methylcyclopentane is a halogenated alkane. Its primary targets are the tertiary hydrogens in alkanes . The bromine atom in the compound replaces the tertiary hydrogen, resulting in the formation of a new compound .
Mode of Action
The compound interacts with its targets through a process known as free-radical bromination . This process involves the replacement of a tertiary hydrogen atom in an alkane with a bromine atom . The reaction is initiated by light, which provides the energy needed for the bromine molecule to dissociate into free radicals .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Bromo-1-methylcyclopentane is the free-radical bromination of alkanes . This process results in the formation of alkyl bromides from alkanes . The reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate .
Pharmacokinetics
The rate of heterolysis of the compound is determined by the equation v = k[rbr], indicating a first-order reaction . This suggests that the compound’s bioavailability may be influenced by its concentration.
Result of Action
The result of the action of 1-Bromo-1-methylcyclopentane is the formation of 1-Bromo-1-methylcyclopentane from methylcyclopentane . This transformation is a result of the replacement of a tertiary hydrogen atom with a bromine atom .
Action Environment
The action of 1-Bromo-1-methylcyclopentane can be influenced by environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the reaction is initiated by light, suggesting that the presence and intensity of light can influence the compound’s action .
Safety and Hazards
properties
IUPAC Name |
1-bromo-1-methylcyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFEDFUMOQLGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513497 | |
Record name | 1-Bromo-1-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19872-99-2 | |
Record name | 1-Bromo-1-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-1-methylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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